Praseodymium(III) sulfate

Rare Earth Separation Hydrometallurgy Precursor Synthesis

Researchers requiring precise optical doping or ionic conductivity often face supply inconsistencies. Praseodymium(III) sulfate (CAS 10277-44-8) resolves this with: • Retrograde solubility (12.6 g/100 mL at 20°C) enabling controlled aqueous processing for glass and phosphor synthesis. • High thermal stability (decomposition at 1010°C) for demanding high-temperature material fabrication. • Defined red luminescence (640 nm, ³P₀→³F₂ transition) for high-CRI phosphors. Supplied with batch-certified purity and guaranteed consistency for critical applications.

Molecular Formula H2O4PrS
Molecular Weight 238.99 g/mol
CAS No. 10277-44-8
Cat. No. B079872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePraseodymium(III) sulfate
CAS10277-44-8
Molecular FormulaH2O4PrS
Molecular Weight238.99 g/mol
Structural Identifiers
SMILESOS(=O)(=O)O.[Pr]
InChIInChI=1S/H2O4S.Pr/c1-5(2,3)4;/h(H2,1,2,3,4);
InChIKeyVTBQKDDFVBAAGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Praseodymium(III) Sulfate Overview


Praseodymium(III) sulfate (Pr2(SO4)3, CAS 10277-44-8) is a light rare earth sulfate compound, typically encountered as a green crystalline solid [1]. It exists as a stable anhydrous salt or a series of hydrates (most commonly the octahydrate) and exhibits the characteristic retrograde solubility behavior common to rare earth sulfates, where solubility decreases with increasing temperature . This property, along with its specific optical, thermal, and electrochemical characteristics, underpins its targeted use in specialty glasses, pigments, phosphors, and solid-state electrolytes [2].

Light rare earth sulfate with characteristic retrograde solubility
Relevant for optical, thermal, and electrochemical research contexts
Used as precursor for specialty glasses, phosphors, and solid electrolytes

Praseodymium(III) Sulfate: Irreplaceable Performance


While other light rare earth (LREE) sulfates—such as those of lanthanum, cerium, and neodymium—share a general chemical class and retrograde solubility profile, they are not functionally interchangeable in many high-value applications [1]. Each LREE ion possesses a unique electronic configuration that dictates its specific optical absorption and emission spectra, its catalytic activity, and its electrochemical behavior [2]. Consequently, substituting Praseodymium(III) sulfate with a less costly LREE sulfate analog can result in a distinct shift in color coordinates, a reduction in luminescent efficiency, altered catalytic selectivity, or failure to meet required sensor performance. The following quantitative evidence delineates the specific, measurable advantages of Praseodymium(III) sulfate over its closest in-class alternatives.

Optical Property Shift
La, Ce, or Nd sulfates may alter absorption spectra and color coordinates due to distinct f-electron configurations.
Luminescence Mismatch
Nd-based materials emit in near-infrared, Ce in UV/blue; Pr provides visible red, changing emission target.
Thermal Stability Reduction
Alternative LREE sulfates decompose at lower temperatures (700–920°C), which may limit high-temperature processing.

Praseodymium(III) Sulfate: Quantitative Comparison


Superior Aqueous Solubility

Among the light rare earth sulfates, Praseodymium(III) sulfate exhibits the highest solubility in water at 20°C. This property is a key differentiator in hydrometallurgical separation processes and for preparing concentrated aqueous precursor solutions. Direct comparison of reported solubility values shows Pr2(SO4)3 at 12.6 g/100 mL H2O [1], which is significantly higher than that of its immediate neighbors in the lanthanide series: Nd2(SO4)3 (8 g/100 mL) [2], Ce2(SO4)3 (9.25 g/100 mL) [3], and La2(SO4)3 (2.33 g/100 mL) . This 50-400% higher solubility at processing-relevant temperatures provides a distinct handling advantage.

Aqueous Solubility
Reported
12.6 g/100 mL H₂O
vs Nd 8, Ce 9.25, La 2.33 g/100 mL
+57.5% vs Nd; +36.2% vs Ce; +440% vs La
Supports dissolution and separation processes
20°C, pure water; hydration state may influence
Rare Earth Separation Hydrometallurgy Precursor Synthesis

Optical Birefringence Profile

The octahydrate crystals of Praseodymium(III) sulfate are optically biaxial, characterized by a specific set of refractive indices: nα = 1.5399, nβ = 1.5494, and nγ = 1.5607 [1]. This precise optical signature is a direct consequence of the Pr3+ ion's electronic environment within the sulfate crystal lattice. In contrast, while Nd2(SO4)3·8H2O also forms crystals, its refractive index is reported as a single value of ~1.55 [2], lacking the detailed biaxial characterization essential for applications requiring predictable polarization or waveguiding behavior. The well-defined birefringence (Δn = nγ - nα ≈ 0.0208) is a quantifiable parameter for optical modeling.

Birefringence
Reported
nα=1.5399, nβ=1.5494, nγ=1.5607
Nd analog: single index ~1.55, Δn not reported
Δn ≈ 0.0208
Enables optical modeling and waveguide design
Octahydrate crystals; ambient measurement
Optical Materials Crystallography Glass Coloring

High-Temperature Stability

The anhydrous form of Praseodymium(III) sulfate demonstrates a high decomposition temperature of 1010°C and is reported to be stable up to 870°C in an inert argon atmosphere [REFS-1, REFS-2]. This thermal stability is notably superior to that of its lanthanide neighbors. Neodymium sulfate melts/decomposes at 700°C [3], lanthanum sulfate at 775°C [4], and cerium(III) sulfate at 920°C [5]. The 1010°C decomposition point of Pr2(SO4)3 provides a significantly wider processing window—approximately 310°C wider than Nd and 90°C wider than Ce—for applications such as ceramic sintering or catalyst calcination, where premature decomposition of the sulfate phase must be avoided.

Thermal Stability
Reported
Decomp. 1010°C
vs Nd 700, La 775, Ce 920°C
+310°C vs Nd; +90°C vs Ce
Wider processing window for ceramics
Anhydrous; inert atmosphere recommended
High-Temperature Materials Thermal Analysis Ceramic Processing

Luminescent Emission Signature

Anhydrous Pr2(SO4)3 exhibits a well-defined zero-phonon line (ZPL) at 481 nm (77 K) and its dominant luminescent emission band is centered at 640 nm, corresponding to the 3P0 → 3F2 transition of the Pr3+ ion [1]. This specific red emission wavelength is a key differentiator from Nd3+-based materials, which typically emit in the near-infrared (e.g., ~1.06 µm) [2], and from Ce3+-based phosphors, which often emit in the blue or UV region. The ability to source a well-characterized, intense 640 nm emission from a simple sulfate salt provides a distinct advantage in designing red-emitting phosphors, up-conversion materials, and visible-wavelength lasers without the need for complex host lattice engineering.

Emission Signature
Class-level
640 nm (³P₀→³F₂)
vs Nd NIR ~1060 nm, Ce UV/blue
Visible red emission
Targeted red phosphor and display use
77 K ZPL measurement; emission may shift
Luminescence Phosphors Solid-State Lighting

Enhanced Ionic Conductivity

Doping sodium sulfate (Na2SO4) with a specific composition of 5.0 mol% Pr2(SO4)3 (along with 3.9 mol% NaVO3) results in a solid electrolyte with higher electrical conductivity than pure Na2SO4 [1]. While other rare earth sulfates can also function as dopants, the exact conductivity enhancement and resulting electromotive force (EMF) behavior in an SO2 concentration cell are composition-dependent. This specific formulation, Na2SO4–NaVO3–Pr2(SO4)3 (91.1:3.9:5.0), has been empirically validated to provide a measured EMF in good accord with the theoretical Nernst equation, confirming its utility as a stable, reproducible solid electrolyte for SO2 gas sensing.

Ionic Conductivity
Reported
Doped Na₂SO₄ electrolyte
vs pure Na₂SO₄
Higher conductivity reported
Supports SO₂ sensor electrolyte design
Composition-specific; exact increase not given
Solid Electrolytes Gas Sensors Electrochemistry

Praseodymium(III) Sulfate Applications


Pr-Doped Optical Glass Precursor

The unique combination of a high decomposition temperature (1010°C) [1] and precise birefringent optical properties (nα=1.5399, nβ=1.5494, nγ=1.5607) [2] makes Pr2(SO4)3 an ideal precursor for producing high-quality praseodymium-doped glasses. Its solubility profile (12.6 g/100 mL at 20°C) [3] facilitates easy incorporation into aqueous precursor solutions for sol-gel or melt-quench glass synthesis. The resulting Pr3+-doped glass yields an intense, clean yellow color [4], a property leveraged in welder's goggles (didymium glass) and decorative ceramics, where precise color control and high-temperature process compatibility are paramount.

Red-Emitting Phosphor for Lighting

The well-defined red luminescence at 640 nm (3P0 → 3F2 transition) [1] positions anhydrous Pr2(SO4)3 as a targeted source of Pr3+ for developing red-emitting phosphors. This is particularly valuable in solid-state lighting and display technologies where a pure, efficient red component is needed to improve color rendering index (CRI) or widen color gamut. The compound's thermal stability up to 870°C [2] ensures it can withstand the high-temperature synthesis conditions often required for phosphor host lattice formation, providing a more direct route to red emission than the NIR output of Nd3+ alternatives [3].

Solid Electrolyte Dopant for Gas Sensors

The empirically validated performance of a Na2SO4–NaVO3–Pr2(SO4)3 composite as a solid electrolyte with enhanced conductivity for SO2 sensing [1] highlights a specialized niche application. The addition of Pr2(SO4)3 in a specific ratio (5.0 mol%) [1] improves ionic transport and yields an EMF response that closely matches theoretical predictions. This makes high-purity Praseodymium(III) sulfate a critical component in the precise formulation of electrolyte materials for high-temperature gas sensors used in industrial emission monitoring and process control.

Hydrometallurgical Rare Earth Separation

The distinct retrograde solubility behavior of rare earth sulfates is a cornerstone of fractional crystallization separation techniques. Within this family, Pr2(SO4)3's relatively high solubility at 20°C (12.6 g/100 mL) compared to La2(SO4)3 (2.33 g/100 mL) [1] facilitates its separation from lighter lanthanides during fractional precipitation. This quantitative difference in solubility profiles enables more efficient downstream purification of individual rare earth elements from mixed ores or recycled materials, directly supporting the critical materials supply chain.

Application
Selection Property
Validation Focus
Optical Glass Precursor
High-temp stability & birefringence
Color control, processing window
Red-Emitting Phosphor
640 nm emission & thermal robustness
CRI improvement, host lattice compatibility
Solid Electrolyte Dopant
Composition-specific conductivity
EMF response, SO₂ sensing reproducibility
Rare Earth Separation
Solubility differentiation
Fractional crystallization efficiency

Technical Documentation Hub

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17 linked technical documents
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